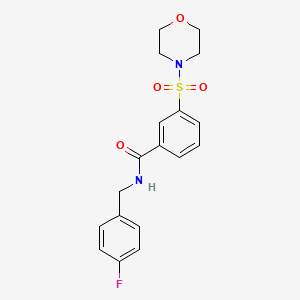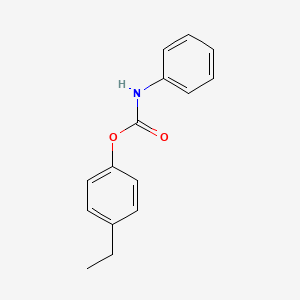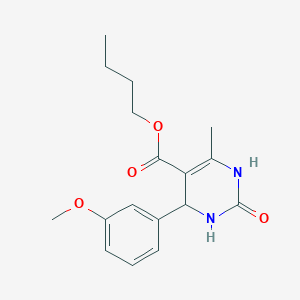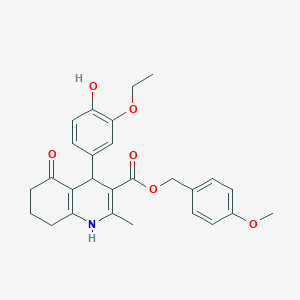![molecular formula C15H13BrClNOS B5218808 N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5218808.png)
N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide (BCBTA) is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a thioamide derivative of 2-phenylacetamide, which has been shown to possess various biological activities.
作用机制
The mechanism of action of N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide is not fully understood. However, it has been suggested that N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide exerts its biological activities by modulating various signaling pathways in cells. N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide has been shown to inhibit the activity of various enzymes and transcription factors that are involved in inflammation and cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. In addition, N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide has been shown to reduce oxidative stress, which is a major contributor to various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
实验室实验的优点和局限性
One of the major advantages of using N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide in lab experiments is its unique properties. N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide possesses various biological activities and has been shown to modulate various signaling pathways in cells. This makes it an ideal compound for investigating the effects of different drugs and compounds on biological systems. However, one of the limitations of using N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide in lab experiments is its limited solubility in water. This can make it difficult to dissolve N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide in aqueous solutions, which can affect its biological activity.
未来方向
There are several future directions for research on N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide. One direction is to investigate the effects of N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide on different types of cancer cells. Another direction is to investigate the effects of N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide on different signaling pathways in cells. Additionally, future research could focus on developing new drugs based on the structure of N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide with improved efficacy and safety profiles. Finally, future research could focus on improving the solubility of N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide in water, which could improve its biological activity and make it more suitable for use in lab experiments.
Conclusion:
In conclusion, N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide is a synthetic compound that has been widely used in scientific research due to its unique properties. It possesses various biological activities and has been shown to modulate various signaling pathways in cells. N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide has been used in various studies to investigate its effects on different biological systems and has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. While N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide has several advantages for use in lab experiments, it also has limitations, such as its limited solubility in water. Future research on N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide could focus on investigating its effects on different types of cancer cells, developing new drugs based on its structure, and improving its solubility in water.
合成方法
The synthesis of N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide involves the reaction of 2-bromobenzyl chloride with 3-chlorobenzyl mercaptan in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with 2-aminoacetophenone in the presence of acetic acid and sodium acetate to yield the final product, N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide. This synthesis method has been reported in various scientific journals and has been shown to yield high purity N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide.
科学研究应用
N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide has been widely used in scientific research due to its unique properties. It has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide has been used in various studies to investigate its effects on different biological systems, including the immune system, cardiovascular system, and nervous system. It has also been used in drug discovery research to develop new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
N-(2-bromophenyl)-2-[(3-chlorophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNOS/c16-13-6-1-2-7-14(13)18-15(19)10-20-9-11-4-3-5-12(17)8-11/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUIVFVPSXKDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSCC2=CC(=CC=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-[(3-chlorophenyl)methylsulfanyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-chloro-5-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5218727.png)
![ethyl N-[(4-chloro-3,5-dimethylphenoxy)acetyl]tryptophanate](/img/structure/B5218735.png)

![ethyl 2-cyclohexyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-3-oxopropanoate](/img/structure/B5218750.png)
![allyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5218757.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5218765.png)



![1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole](/img/structure/B5218811.png)

![2-amino-4-(3-bromophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5218827.png)
![ethyl 3-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5218832.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-[4-(hydroxymethyl)-1-piperidinyl]nicotinamide](/img/structure/B5218838.png)